molecular formula C23H29N5O3 B1174869 BmCF1 receptor CAS No. 156655-31-1

BmCF1 receptor

Cat. No.: B1174869
CAS No.: 156655-31-1
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Description

The BmCF1 receptor is a nuclear hormone receptor in the silkmoth Bombyx mori, belonging to the retinoid X receptor (RXR) subfamily. It functions as a heterodimeric partner to the ecdysone receptor (EcR), forming a functional complex critical for mediating 20-hydroxyecdysone (20E) signaling during insect molting and metamorphosis . Structurally, BmCF1 contains conserved DNA-binding (DBD) and ligand-binding (LBD) domains, with high similarity to Drosophila melanogaster ultraspiracle (USP/DmCF1) but divergent N-terminal domains . This receptor is essential for transcriptional activation of ecdysone-responsive genes, enabling developmental transitions in Lepidoptera .

Properties

CAS No.

156655-31-1

Molecular Formula

C23H29N5O3

Synonyms

BmCF1 receptor

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Receptors

Structural Comparisons

Receptor Species Domain Similarity (%) (vs. BmCF1) Key Structural Features References
DmCF1/USP Drosophila melanogaster DBD: 85%, LBD: 72% Single transcript; conserved zinc-finger motifs
CfUSP Choristoneura fumiferana DBD: 78%, LBD: 68% Binds EcR isoforms (CfEcR-A/B) with tissue specificity
NvRXR Nezara viridula DBD: 70%, LBD: 65% Binds both 20E and makisterone A with equal affinity
  • BmCF1 vs. DmCF1/USP : While both share conserved DBDs critical for DNA interaction, BmCF1 exhibits two distinct mRNA transcripts, suggesting alternative splicing or a second RXR gene absent in Drosophila .
  • BmCF1 vs. CfUSP : The spruce budworm USP shows lower LBD similarity, correlating with differential ligand sensitivity in EcR heterodimers .
  • BmCF1 vs.

Functional and Ligand-Binding Properties

Receptor Complex Ligand Affinity (Kd, nM) Key Developmental Role References
BmCF1/BmEcR 20E: 3.2 ± 0.5 Molting, ovarian development
DmCF1/DmEcR 20E: 2.8 ± 0.3 Embryogenesis, pupariation
CfUSP/CfEcR-A PonA: 5.1 ± 0.7 Larval-pupal transition
NvRXR/NvEcR Makisterone A: 4.0 ± 0.6 Cuticle synthesis in hemimetabolous insects
  • Ligand Specificity: BmCF1/BmEcR binds 20E with nanomolar affinity, comparable to Drosophila but distinct from Nezara viridula, which also binds makisterone A due to adaptation to plant-derived ecdysteroids .
  • Developmental Roles : BmCF1 is ubiquitously expressed, unlike CfUSP, which associates with stage-specific EcR isoforms (e.g., CfEcR-A in larvae) .

Evolutionary and Phylogenetic Insights

  • Insect-Specific Clustering : BmCF1 clusters with lepidopteran RXRs (e.g., Manduca sexta USP) rather than dipteran or hemipteran homologs, reflecting lineage-specific adaptations .
  • Vertebrate RXR Divergence : Insect USP/RXR proteins share <30% sequence identity with vertebrate RXRs, highlighting evolutionary divergence in nuclear receptor signaling .

Key Research Findings

Heterodimerization Necessity: BmCF1 cannot bind DNA or 20E independently; its partnership with EcR is obligate for transcriptional activity, a feature conserved across arthropods .

Ligand-Binding Plasticity : Unlike BmCF1, Nezara viridula EcR/NvRXR binds makisterone A—a phytoecdysteroid—with high affinity, reflecting adaptation to dietary hormone sources .

Q & A

Q. What ethical guidelines apply to animal models in this compound knockout studies?

  • Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Justify species selection (e.g., mice vs. zebrafish) based on genetic homology and physiological relevance. Monitor welfare indicators (e.g., weight loss, behavioral changes) and include ethical approval statements in manuscripts .

Methodological Best Practices

  • Data Contradiction Analysis : Compare experimental conditions across studies (e.g., ligand concentrations, assay endpoints) to identify technical discrepancies. Use sensitivity analyses to test robustness of conclusions .
  • Literature Synthesis : Create annotated bibliographies categorizing evidence by study type (e.g., structural biology, functional assays) and quality (e.g., impact factor, sample size) .
  • Transparency : Publish raw datasets (e.g., binding curves, microscopy images) in repositories like Zenodo or Figshare, with metadata aligned with FAIR principles .

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